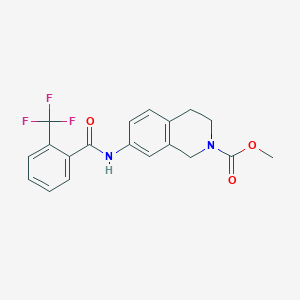
methyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The trifluoromethyl group (-CF3) is a key component of this compound . The trifluoromethyl group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, trifluoromethyl group-containing compounds are known to exhibit numerous pharmacological activities .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A variety of research has been conducted on the synthesis and characterization of compounds related to methyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, exploring their chemical properties and potential as intermediates in pharmaceutical synthesis. For instance, studies have developed methods for direct carbonylation of aminoquinoline benzamides, which is a crucial step in synthesizing complex molecules for pharmaceutical applications (Grigorjeva & Daugulis, 2014). Additionally, the synthesis of quinoline derivatives through aminomethylation/hydrogenolysis offers a novel approach to introducing methyl groups at specific positions, which is significant for the structural diversification of pharmaceuticals (Melzer, Felber, & Bracher, 2018).
Biological Activity
Research into the cytotoxic activity of isoquinoline derivatives has shown promising results, with certain compounds exhibiting substantial growth delays in in vivo tumor models. This indicates the potential of such compounds in cancer treatment research (Bu et al., 2001). Furthermore, the modification of methyl 2-aminothiophene-3-carboxylates with trifluoromethyl-containing heterocycles has been studied for their effects on neuronal NMDA receptors, highlighting the relevance of these compounds in neuropharmacology (Sokolov et al., 2018).
Spectroscopic Applications
Compounds similar to methyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate have been explored for their spectral properties, particularly in the context of fluorescent markers for biomedical applications. The study of the spectral properties of new 7H-benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones and their potential as light shifters demonstrates the versatility of isoquinoline derivatives in developing advanced imaging and diagnostic tools (Galunov et al., 2003).
Zukünftige Richtungen
Trifluoromethyl group-containing compounds have been the focus of significant research over the past 20 years, particularly in the development of new drugs . It’s likely that research into compounds like “methyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” will continue to be a significant area of interest.
Eigenschaften
IUPAC Name |
methyl 7-[[2-(trifluoromethyl)benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-27-18(26)24-9-8-12-6-7-14(10-13(12)11-24)23-17(25)15-4-2-3-5-16(15)19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRURIOVNWNIHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

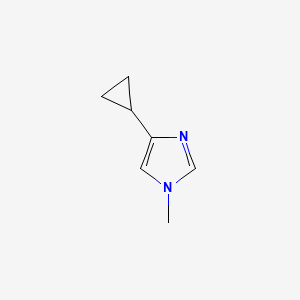
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2568809.png)

![5-[(4-Chlorophenoxy)methyl]-3-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2568814.png)
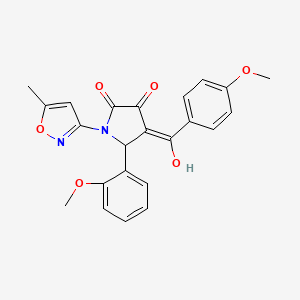
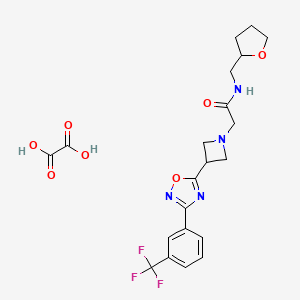
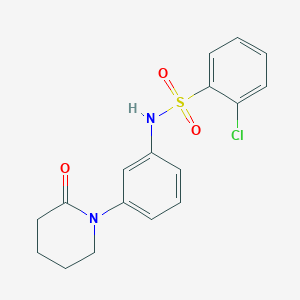

![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2568823.png)



![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2568829.png)
![(3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/no-structure.png)